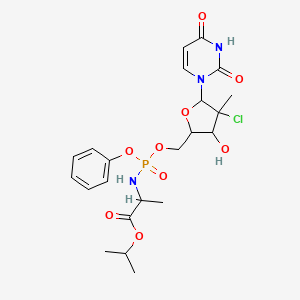

Chloro Sofosbuvir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloro Sofosbuvir is also known as N-[[P(S),2’R]-2’-Chloro-2’-deoxy-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester . It is related to Sofosbuvir, a medication used to treat hepatitis C . Sofosbuvir is taken orally and has shown remarkable efficacy for a broad range of viral genotypes .

Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals .Molecular Structure Analysis

Sofosbuvir is a uridine analogue . The atom numbering used throughout this review corresponds to the conventional numbering of nucleosides, with C1′–C5′ referring to the carbohydrate portion of the molecule and C1–C6 referring to the uracil nucleobase .Chemical Reactions Analysis

The presence of additional substituents on the furanose core limits the ease by which such nucleosides can be synthesized through biocatalytic glycosyltransfer reactions . Sofosbuvir, for example, is a C6-phosphorylated furanose bearing a synthetically challenging 3′-quaternary carbon atom carrying a methyl and fluorine substituent .Aplicaciones Científicas De Investigación

Antiviral Formulation Analysis

Chloro Sofosbuvir, along with Velpatasvir, is used in antiviral formulations. The analysis of Sofosbuvir in a binary mixture with Velpatasvir represents an analytical challenge due to the complete overlapping of the UV spectrum of Sofosbuvir by that of Velpatasvir .

Green Analytical Chemistry

Green analytical chemistry is one of the newest trends in analytical chemistry nowadays targeting the concept of green laboratory practices on chemists and environment. In this context, green practices are proposed for the determination of Sofosbuvir and Velpatasvir in their pharmaceutical formulation .

Hepatitis C Treatment

Sofosbuvir is a key component in the treatment of Hepatitis C Virus (HCV) infection. It has revolutionized the treatment of HCV, especially in patients coinfected with Human Immunodeficiency Virus (HIV) .

HIV-1 Coinfection Treatment

Sofosbuvir, in combination with Velpatasvir, has been used as a simple and feasible treatment strategy, resulting in high rates of sustained virologic response and was well-tolerated in patients coinfected with HIV-1 and HCV, regardless of HCV genotypes nor prior interferon-based treatment .

Fluorination Chemistry

The clinical success of Sofosbuvir demands efficient approaches for the synthesis of this pharmaceutical. Marketed as a single isomer, Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry .

Nucleotide Synthesis

Sofosbuvir is a nucleotide analog, and its synthesis involves complex nucleotide synthesis processes .

Regio- and Stereoselective Phosphoramidation

The synthesis of Sofosbuvir also involves regio- and stereoselective phosphoramidation, which is a key step in the production of this antiviral drug .

Direcciones Futuras

Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .

Propiedades

IUPAC Name |

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro Sofosbuvir | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)